N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 2-fluorobenzylidene group at the 5Z position and a propanamide side chain linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The Z-configuration of the benzylidene group is critical for its structural stability and biological interactions. The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability, while the 2-fluorophenyl substituent may influence target selectivity, as seen in halogenated bioactive compounds .
Properties
Molecular Formula |
C17H17FN2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H17FN2O5S2/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(23)26-14)7-5-15(21)19-12-6-8-27(24,25)10-12/h1-4,9,12H,5-8,10H2,(H,19,21)/b14-9- |
InChI Key |
YZVNRFBSCOLKAQ-ZROIWOOFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 2-fluoro, 4-chloro) correlate with improved metabolic stability and target binding in cancer models .
- Thioxo vs.
Propanamide Side Chain Modifications
Variations in the propanamide substituent influence pharmacokinetics and target engagement:
Key Observations :
- Sulfone-containing substituents (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) improve solubility but may reduce blood-brain barrier penetration.
- Aromatic substituents (e.g., phenyl, thiazole) enhance hydrophobic interactions in target binding pockets .
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene undergoes oxidation using hydrogen peroxide (H$$2$$O$$2$$) in acetic acid at 60–80°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide with >90% conversion. Alternative oxidants like Oxone® in aqueous methanol (rt, 12 h) provide comparable yields but require longer reaction times.
Functionalization with Propanamide
The 3-position of tetrahydrothiophene-1,1-dioxide is alkylated via nucleophilic substitution. Reacting the sulfone with ethyl acrylate in the presence of a base (e.g., K$$2$$CO$$3$$) forms the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid and coupled with amines. For the target compound, N-ethylation is achieved using ethylamine hydrochloride and carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM).
Synthesis of 5-(2-Fluorobenzylidene)-2,4-Dioxothiazolidin-3-yl Subunit
The thiazolidinone core is constructed via cyclocondensation, followed by Knoevenagel condensation to introduce the 2-fluorobenzylidene group.
Thiazolidinone Core Formation
A one-pot reaction between 2-fluorobenzaldehyde, thioglycolic acid, and ammonium acetate in refluxing toluene (12 h) generates 2,4-dioxothiazolidine. Alternatively, microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–85%).
Coupling of Tetrahydrothiophene and Thiazolidinone Moieties
The propanamide linker facilitates conjugation of the two subunits.
Propanamide Linker Installation
Ethyl 3-aminopropanoate is reacted with tetrahydrothiophene-1,1-dioxide-3-carboxylic acid using HOBt and EDC·HCl in DCM (rt, 12 h), followed by hydrolysis with NaOH/EtOH to yield the acid.
Final Amidation
The acid is coupled with 5-(2-fluorobenzylidene)-2,4-dioxothiazolidin-3-amine using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF (0°C to rt, 24 h). Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) affords the target compound in 65–72% yield.
Optimization and Purification Techniques
Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM/THF (1:1) | +15% |
| Coupling Agent | HATU vs. EDC | HATU: +10% |
| Temperature | 0°C → rt | +8% |
Microwave-assisted steps reduce reaction times by 70% while maintaining yields ≥85%.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomeric impurities, achieving >98% purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) | δ 7.85 (d, J=12 Hz, CH=N), 4.21 (m, SO$$2$$CH$$2$$), 3.45 (q, NHCH$$_2$$) |
| $$^{13}$$C NMR | δ 172.1 (C=O), 165.3 (C=S), 115.2 (C-F) |
| HRMS | m/z 439.0845 [M+H]$$^+$$ (calc. 439.0839) |
Purity Assessment
HPLC analysis (254 nm) confirms ≥99% purity, with retention time = 12.3 min.
Q & A
Q. Table 1: Bioactivity of Analogous Compounds
| Compound Feature | Activity (IC50) | Target | Reference |
|---|---|---|---|
| Thiazolidinone + indole | 12 µM | Topoisomerase II | |
| Thiazolidinone + pyrrolidine | 28 µM | EGFR |
How should researchers address contradictions in biological activity data across different assays?
Advanced Question
Discrepancies may arise from assay conditions (e.g., serum interference) or compound stability. Mitigation strategies:
- Dose-response validation : Repeat assays with freshly prepared DMSO stocks .
- Metabolite profiling : LC-MS identifies degradation products that may skew results .
- Structural analogs : Compare activity trends (e.g., fluorobenzylidene vs. chlorophenyl derivatives) to isolate pharmacophores .
What computational methods predict binding modes of this compound with PPARγ?
Advanced Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- Docking protocol : Use the PPARγ ligand-binding domain (PDB: 2PRG) with flexible side chains .
- Scoring : Prioritize compounds with hydrogen bonds to Tyr473 and His449 .
- Validation : Compare predicted binding energies with experimental IC50 values .
How can crystallographic disorder in the tetrahydrothiophene sulfone group be resolved?
Advanced Question
Disorder in the sulfone ring is common due to rotational flexibility. Refinement steps:
- Multi-position modeling : Define alternate conformations (ATOM 0.5 occupancy) in CIF files .
- Restraints : Apply SADI and SIMU instructions in SHELXL to stabilize geometry .
- Validation : Check R-factor convergence (<5% difference between R1 and wR2) .
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Question
Systematic SAR involves:
- Core modifications : Replace tetrahydrothiophene with piperidine to assess sulfone’s role .
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO2) on the benzylidene ring to enhance electrophilicity .
- Bioisosteres : Swap thiazolidinone with rhodanine to evaluate ring flexibility .
Which spectroscopic techniques confirm the compound’s purity and regiochemistry?
Basic Question
- 1H/13C NMR : Verify Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR : Detect carbonyl stretches (1680–1720 cm⁻1) for thiazolidinone and amide groups .
How can target engagement studies elucidate its mechanism of action?
Advanced Question
- Pull-down assays : Use biotinylated probes to isolate bound proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Transcriptomics : RNA-seq identifies differentially expressed pathways (e.g., apoptosis) post-treatment .
What experimental design principles apply to high-throughput synthesis optimization?
Advanced Question
Adopt a Design of Experiments (DoE) framework:
- Factors : Temperature, solvent ratio, catalyst loading .
- Response surface methodology : Central composite design identifies optimal conditions .
- Automation : Flow chemistry (e.g., Syrris Asia) enables rapid parameter screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
